molecular formula C22H29N5O2 B2364954 1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838901-40-9

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2364954
CAS No.: 838901-40-9
M. Wt: 395.507
InChI Key: OHAJKDGPZDQWOW-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Biological Activity

1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure and various functional groups have drawn attention in pharmacological research, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N5O2C_{22}H_{29}N_{5}O_{2} with a molecular weight of approximately 395.507 g/mol. The compound contains a purine core modified with specific alkyl and aryl substituents, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight395.507 g/mol
CAS Number838901-40-9
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in cellular processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against MCF cell lines, with an IC50 value indicating effective dosage levels for therapeutic applications .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's and Parkinson's disease.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, such as phospholipase A2 (PLA2), which is linked to inflammatory responses and other pathological conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study conducted by Goreti Ribeiro Morais et al. demonstrated that derivatives of this compound induced apoptosis in cancer cells and suppressed tumor growth in vivo models .
  • Pharmacokinetics : Research on the pharmacokinetic properties revealed that the compound has favorable absorption characteristics and bioavailability, making it a candidate for further development as a therapeutic agent.
  • Comparative Studies : Comparative analyses with other purine derivatives showed that this compound exhibits superior activity against certain cancer cell lines compared to traditional chemotherapeutics .

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-9-12-26(13-10-16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)14-11-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAJKDGPZDQWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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